molecular formula C18H18N2O2 B10844342 4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol

4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol

Cat. No.: B10844342
M. Wt: 294.3 g/mol
InChI Key: PWDALQSYHZMANN-UHFFFAOYSA-N
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Description

4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol is a complex organic compound that features a naphthalene ring, a piperidine ring, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Naphthalen-2-yl-5-piperidin-4-yl-isoxazol-3-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-naphthalen-2-yl-5-piperidin-4-yl-1,2-oxazol-3-one

InChI

InChI=1S/C18H18N2O2/c21-18-16(17(22-20-18)13-7-9-19-10-8-13)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13,19H,7-10H2,(H,20,21)

InChI Key

PWDALQSYHZMANN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=O)NO2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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